Product packaging for 4,5-Dichlorofuran-2-carbonitrile(Cat. No.:)

4,5-Dichlorofuran-2-carbonitrile

Cat. No.: B11788564
M. Wt: 161.97 g/mol
InChI Key: OKIYOGBELKRXER-UHFFFAOYSA-N
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Description

4,5-Dichlorofuran-2-carbonitrile is a chlorinated furan carbonitrile derivative serving as a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds based on the furan scaffold, particularly chlorinated derivatives, are of significant interest in the development of novel agrochemicals. Research on related mucochloric acid derivatives has demonstrated potential for controlling agricultural pests such as the Neotropical brown stink bug ( Euschistus heros ), a major threat to soybean crops . The biological activity of these compounds is believed to involve interactions with key insect neuronal targets, including nicotinic acetylcholine receptors (nAChRs) and GABA receptors (GABARs), which are common sites of action for several insecticide classes . Furthermore, such chlorinated furan compounds are investigated for their potential selectivity, aiming to preserve beneficial non-target organisms like pollinator bees . This makes this compound a building block of interest for researchers in agrochemistry exploring new insecticidal modes of action and selectivity profiles. It is also a key precursor in chemical synthesis, used for constructing more complex heterocyclic systems with potential applications in pharmaceutical and material sciences . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl2NO B11788564 4,5-Dichlorofuran-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HCl2NO

Molecular Weight

161.97 g/mol

IUPAC Name

4,5-dichlorofuran-2-carbonitrile

InChI

InChI=1S/C5HCl2NO/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

OKIYOGBELKRXER-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Cl)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 4,5 Dichlorofuran 2 Carbonitrile

Established Synthetic Pathways to Dichlorofuran Ring Systems

The synthesis of the dichlorofuran core of 4,5-Dichlorofuran-2-carbonitrile can be approached through several established chemical transformations. These methods often involve either building the ring from acyclic precursors or modifying a pre-existing furan (B31954) ring.

Precursor-Based Synthesis Strategies

One of the foundational methods for constructing furan rings is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org To produce a dichlorinated furan, this would necessitate a dichlorinated 1,4-dicarbonyl precursor.

Another significant precursor for furan derivatives is furfural (B47365), which is readily available from biomass. researchgate.netrsc.org While furfural itself does not possess the required substitution pattern, its derivatives can serve as starting points for more complex furan structures. For instance, 4,5-dichloro-furan-2-carboxylic acid, a closely related compound, has been synthesized, and its structure is confirmed by various analytical techniques. nih.gov This carboxylic acid could potentially be converted to the target nitrile.

Selective Halogenation Reactions within Furan Architectures

The direct halogenation of furan rings is a common method for introducing chloro groups. However, the reactivity of the furan ring can lead to a mixture of products and potential ring-opening. Therefore, selective halogenation often requires careful control of reaction conditions and the use of specific halogenating agents. For instance, the synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrates the feasibility of introducing halogens onto the furan ring structure. mdpi.com

Methodologies for Nitrile Group Introduction into Furan Nuclei

The introduction of a nitrile group onto a furan ring is a key step in the synthesis of this compound. Several general methods for nitrile synthesis are applicable in this context. wikipedia.orgfiveable.me

One of the most common industrial methods is ammoxidation , where a methyl group on the furan ring would be converted to a nitrile in the presence of ammonia (B1221849) and oxygen, typically over a catalyst. wikipedia.org For example, the industrial synthesis of 2-furonitrile (B73164) from furfural involves vapor-phase ammoxidation over a bismuth molybdate (B1676688) catalyst. wikipedia.org

Another approach is the oxidative dehydration of an aldoxime. A furan-2-carboxaldehyde can be converted to its corresponding aldoxime, which is then dehydrated to the nitrile using various reagents. wikipedia.org

The Sandmeyer reaction , a well-known method for introducing a cyano group onto an aromatic ring, could also be adapted. This would involve the conversion of a furan-2-amine to a diazonium salt, followed by treatment with a cyanide salt, such as copper(I) cyanide.

Furthermore, the direct conversion of a carboxylic acid to a nitrile is a plausible route. If 4,5-dichloro-furan-2-carboxylic acid were available, it could be converted to the primary amide and then dehydrated to the nitrile using reagents like thionyl chloride or phosphorus pentoxide. libretexts.org

Development of Novel and Efficient Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These principles are being applied to the synthesis of furan derivatives as well.

Exploration of Catalytic Synthesis Protocols

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis. Palladium-catalyzed cross-coupling reactions, for example, could be envisioned for constructing the dichlorofuran system or for introducing the nitrile group. While direct palladium-catalyzed cyanation of a dihalofuran might be challenging, related transformations are known.

The use of solid acid catalysts is also gaining prominence in the synthesis of furan derivatives from biomass-derived sugars. google.comnih.gov These catalysts can facilitate dehydration and cyclization reactions in a more sustainable manner compared to traditional homogeneous acids.

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.orgrsc.orgnih.gov For the synthesis of this compound, this would involve:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Utilizing biomass-derived starting materials, such as furfural, aligns with green chemistry principles. nih.govacs.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. google.comfrontiersin.org

Safer Solvents and Reagents: Choosing less hazardous solvents and reagents to minimize environmental impact and improve safety.

The development of enzymatic and biocatalytic methods for furan derivatization also represents a significant step towards greener synthesis. nih.govacs.org While not yet specifically reported for this compound, the potential for using enzymes to perform selective transformations on the furan ring is an active area of research.

Solvent-Free Reaction Systems

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and environmental impact. While specific research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, general principles of solvent-free synthesis can be applied. Such approaches often involve the direct reaction of starting materials in the absence of a solvent, frequently with thermal or mechanical energy input to facilitate the transformation. For the synthesis of related heterocyclic nitriles, this has been shown to improve reaction rates and simplify product isolation.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for the synthesis of various organic compounds. This technique, typically employing a ball mill, can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. Although direct application to the synthesis of this compound has not been detailed in available research, the principles of mechanochemistry suggest its potential. The high-energy collisions within the mill could facilitate the necessary bond formations for the furan ring and the introduction of the nitrile group, potentially from solid-state reactants.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. asianpubs.orgumich.eduresearchgate.netnih.govajgreenchem.com This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture. While specific protocols for the microwave-assisted synthesis of this compound are not prominently reported, the synthesis of analogous heterocyclic compounds, such as 2,4-dichloroquinolines and flavonoid derivatives, has been successfully achieved using this method. asianpubs.orgnih.gov These studies demonstrate the potential for microwave irradiation to accelerate the key cyclization and functionalization steps required for the formation of the target molecule. asianpubs.orgnih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

ProductStarting MaterialsReaction ConditionsYield (%)Reference
2,4-DichloroquinolineAniline (B41778), Malonic acid, POCl₃600 W, 50 s61 asianpubs.org
5-Arylbenzofuran-2-carboxylates5-Bromobenzofuran-2-carboxylate, Arylboronic acid200 W, 150 °Cup to 96 umich.eduresearchgate.net
Flavonoid DerivativesSubstituted phenols, β-ketoestersNot specifiedNot specified nih.gov
2-Amino-4H-chromenesAromatic aldehydes, Malononitrile, NaphtholNot specifiedExcellent ajgreenchem.com

This table presents data for related compounds to illustrate the utility of microwave-assisted synthesis in heterocyclic chemistry, as direct data for this compound is not available.

Multi-Component Reactions (MCRs) for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound has not been described in the literature, the general strategy holds promise. The convergent nature of MCRs could potentially assemble the dichlorinated furan ring and install the nitrile functionality in a single step from simple precursors. Research into MCRs for the synthesis of other highly substituted furans and nitriles suggests the feasibility of this approach. researchgate.net

Considerations for Reaction Scalability and Process Optimization

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, key considerations would include:

Reagent Cost and Availability: The cost and reliable supply of starting materials are critical for large-scale production.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is necessary to maximize yield and minimize energy consumption. For instance, the development of a scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile (B1297664) highlights the importance of storable intermediates and process safety evaluation. researchgate.netfigshare.com

Safety: A thorough evaluation of potential hazards, such as exothermic reactions or the handling of toxic reagents and intermediates, is paramount.

Work-up and Purification: The development of efficient and scalable purification methods, such as crystallization or distillation, is crucial to obtain the final product in high purity.

Waste Management: Minimizing waste streams and developing environmentally benign disposal or recycling methods are essential aspects of a sustainable industrial process.

While specific data on the scalability of this compound synthesis is not available, the principles of process chemistry applied to similar halogenated heterocyclic compounds would serve as a valuable guide.

Reactivity and Reaction Mechanisms of 4,5 Dichlorofuran 2 Carbonitrile

Electrophilic Transformations on the Furan (B31954) Ring System

The furan ring is inherently an electron-rich aromatic system, typically reactive towards electrophiles. However, the strong electron-withdrawing effects of the two chloro substituents and the C-2 carbonitrile group render the furan nucleus in 4,5-Dichlorofuran-2-carbonitrile electron-deficient. This deactivation profoundly suppresses its reactivity toward electrophilic attack.

Classical electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, are generally not feasible with this compound. nih.gov The furan ring is severely deactivated by the cumulative electron-withdrawing power of the chlorine and nitrile substituents, making it resistant to attack by typical electrophiles. pharmaguideline.com Friedel-Crafts reactions require electron-rich aromatic substrates to proceed, and the presence of even a single strong deactivating group can inhibit the reaction, let alone three. nih.govpharmaguideline.com Therefore, attempts to perform Friedel-Crafts-type reactions on this compound under standard conditions are not expected to be successful. The high activation energy barrier for the formation of the cationic sigma complex (Wheland intermediate) on such an electron-poor ring makes electrophilic substitution unfavorable. uoanbar.edu.iq

Furan and its derivatives can act as dienes in Diels-Alder reactions. wikipedia.org However, the reactivity of the furan diene is highly dependent on its electronic properties. Electron-donating groups on the furan ring enhance its reactivity in normal-electron-demand Diels-Alder reactions. Conversely, the electron-withdrawing chloro and nitrile groups in this compound significantly decrease the energy of the Highest Occupied Molecular Orbital (HOMO), making it a poor diene for reactions with typical electron-poor dienophiles like maleimides or acrylates. rsc.orgtudelft.nlmasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving Chlorine Atoms

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group, in particular, activates the chlorine atoms for displacement by nucleophiles.

The two chlorine atoms are not equivalent. The chlorine at the C-5 position is para to the electron-withdrawing nitrile group and is thus significantly more activated towards nucleophilic attack than the chlorine at the C-4 position. This allows for regioselective substitution, where nucleophiles will preferentially attack the C-5 position. The reaction proceeds through a stabilized Meisenheimer-type intermediate. nih.govmdpi.com Under controlled conditions, monosubstitution at C-5 can be achieved. Disubstitution requires more forcing conditions and generally proceeds sequentially, with the second nucleophile displacing the chlorine at C-4. nih.govclockss.org

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, readily displace the chlorine atoms on the furan ring. The reaction typically occurs with high regioselectivity at the C-5 position under mild conditions.

For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) leads to the selective formation of 5-chloro-4-methoxyfuran-2-carbonitrile. The displacement of the second chlorine atom to yield a dimethoxy derivative would require more vigorous conditions, such as higher temperatures or stronger bases.

Table 1: Reactions of this compound with Oxygen-Centered Nucleophiles

Nucleophile Reagent/Conditions Major Product Reference Analogy
Methoxide NaOCH₃, CH₃OH, reflux 5-Chloro-4-methoxyfuran-2-carbonitrile clockss.org

This table is based on analogous reactivity observed in similar heterocyclic systems.

A variety of nitrogen-centered nucleophiles, including primary and secondary amines, hydrazines, and azides, react with this compound. mdpi.com Similar to oxygen nucleophiles, these reactions exhibit a strong preference for substitution at the C-5 position.

Reactions with primary amines like aniline (B41778) or secondary amines like morpholine (B109124) proceed smoothly, often in a polar aprotic solvent like DMF or in the amine itself as the solvent, sometimes with the addition of a non-nucleophilic base to neutralize the HCl byproduct. pensoft.netmdpi.com The reaction with hydrazine (B178648) can lead to the formation of hydrazinyl derivatives, which are versatile intermediates for the synthesis of fused heterocyclic systems. researchgate.netderpharmachemica.com Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently transformed into an amino group or used in cycloaddition reactions. nih.govmdpi.com

Table 2: Reactions of this compound with Nitrogen-Centered Nucleophiles

Nucleophile Reagent/Conditions Major Product Reference Analogy
Aniline Aniline, reflux 5-Chloro-4-(phenylamino)furan-2-carbonitrile mdpi.com
Morpholine Morpholine, K₂CO₃, DMF 4-(5-Chloro-2-cyanofuran-4-yl)morpholine mdpi.compensoft.net
Hydrazine N₂H₄·H₂O, Ethanol (B145695), reflux 5-Chloro-4-hydrazinylfuran-2-carbonitrile researchgate.net

This table is based on analogous reactivity observed in similar heterocyclic systems.

Mechanistic Elucidation of Nucleophilic Pathways (e.g., addition-elimination mechanisms)

The nucleophilic substitution reactions on the this compound ring are proposed to proceed through an addition-elimination mechanism. This pathway is characteristic of nucleophilic aromatic substitution. The incoming nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer-like complex. In this intermediate, the negative charge is delocalized over the furan ring and potentially stabilized by the electron-withdrawing nitrile group. Subsequently, a chloride ion is eliminated, restoring the aromaticity of the furan ring and yielding the substituted product. The regioselectivity of the attack (at C4 or C5) would be influenced by the electronic effects of the nitrile group and the steric hindrance of the incoming nucleophile.

Chemical Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Alcoholysis Reactions of the Nitrile Moiety

The hydrolysis of nitriles is a well-established transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. youtube.com Under carefully controlled, mild acidic or basic conditions, partial hydrolysis can yield the corresponding furan-2-carboxamide. More vigorous heating in the presence of strong acid or base will typically lead to the complete hydrolysis to 4,5-dichlorofuran-2-carboxylic acid. youtube.comnih.gov

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. youtube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation of the nitrogen leads to the amide, which can be further hydrolyzed to a carboxylate salt.

Alcoholysis, the reaction with an alcohol under acidic or basic conditions, would proceed through a similar mechanistic pathway to produce the corresponding imidate or ester, respectively.

Selective Reduction Reactions to Amine or Aldehyde Derivatives

The nitrile group can be selectively reduced to either a primary amine or an aldehyde. wikipedia.org

Reduction to Amine: The reduction of the nitrile to a primary amine (4,5-dichlorofuran-2-yl)methanamine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether, followed by an aqueous workup. organic-chemistry.orgchemguide.co.uk Catalytic hydrogenation using hydrogen gas over a metal catalyst such as Raney nickel, platinum, or palladium is also a common and effective method for this transformation. wikipedia.orgresearchgate.net

Reduction to Aldehyde: For the selective partial reduction of the nitrile to the corresponding aldehyde, 4,5-dichlorofuran-2-carbaldehyde, a less reactive and sterically hindered reducing agent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.comwikipedia.org The reaction is typically carried out at low temperatures (e.g., -78 °C) and is followed by a careful aqueous workup to hydrolyze the intermediate imine-aluminum complex to the aldehyde. chemistrysteps.comwikipedia.org

Table 2: General Conditions for the Selective Reduction of Nitriles

Desired ProductReagentTypical ConditionsReference
Primary AmineLithium Aluminum Hydride (LiAlH₄)Diethyl ether, then H₂O workup chemguide.co.uk
Primary AmineH₂ / Metal CatalystRaney Ni, PtO₂, or Pd/C, elevated T/P wikipedia.org
AldehydeDiisobutylaluminium hydride (DIBAL-H)Toluene or Hexane, -78 °C, then H₂O workup chemistrysteps.comwikipedia.org

Cycloaddition Reactions Involving the Nitrile Group (e.g., [3+2] cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. One of the most common examples is the [3+2] cycloaddition with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings.

Furan Ring Rearrangement and Transformation Reactions

The transformation of the furan core in this compound into other carbocyclic or heterocyclic systems is a key area of interest in synthetic chemistry, offering pathways to novel molecular scaffolds. These reactions typically proceed through an initial ring-opening step, followed by intramolecular or intermolecular cyclization.

The opening of the furan ring is a prerequisite for many of its rearrangement reactions. Generally, furans can undergo ring cleavage under oxidative or acidic conditions to yield 1,4-dicarbonyl compounds. However, the stability of the furan ring in this compound is enhanced by its electron-withdrawing substituents, which deactivate the ring towards typical electrophilic-driven ring-opening reactions.

Despite this increased stability, ring-opening can be achieved under specific conditions, often involving nucleophilic attack. For instance, treatment with strong nucleophiles or specific catalysts can initiate the cleavage of the furan ether bond. The resulting open-chain intermediate, a substituted 1,4-dicarbonyl species, is highly reactive and serves as a versatile precursor for the synthesis of other heterocyclic systems.

The open-chain intermediates derived from the ring-opening of this compound are valuable for constructing other five- or six-membered heterocyclic rings.

Rearrangement to Pyrroles:

The conversion of furans to pyrroles is a well-established transformation, famously exemplified by the Paal-Knorr synthesis. In this type of reaction, the furan ring is opened to a 1,4-dicarbonyl compound, which then condenses with ammonia (B1221849) or a primary amine to form the pyrrole (B145914) ring. For this compound, this would involve an initial ring-opening to a succinaldehyde (B1195056) or succinic acid derivative, which would then react with an amine. A known commercial process involves treating furan with ammonia over an alumina (B75360) catalyst at high temperatures to produce pyrrole. libretexts.org

The proposed reaction for this compound would proceed as follows:

Ring Opening: The furan ring of this compound opens to form a 1,4-dicarbonyl intermediate.

Condensation: The intermediate reacts with an amine (R-NH₂), leading to the formation of an enamine.

Cyclization and Dehydration: Intramolecular cyclization of the enamine, followed by the elimination of water, yields the substituted pyrrole derivative.

While specific studies on this compound are not extensively documented, the synthesis of highly functionalized pyrroles from various precursors, including those derived from diketene (B1670635) and primary amines, underscores the versatility of condensation reactions in forming pyrrole rings. organic-chemistry.org

Rearrangement to Pyridazinones:

The synthesis of pyridazinones from furan derivatives often involves their reaction with hydrazine (N₂H₄) or its derivatives. This transformation is particularly relevant for furan compounds bearing carbonyl or carboxyl groups, which can readily condense with hydrazine. For instance, acetyl-containing furan-3-carboxylates are known to react with hydrazine hydrate (B1144303) to form furo[3,4-d]pyridazin-1(2H)-ones. mdpi.com

In the case of this compound, a plausible pathway to a pyridazinone derivative would involve the following steps:

Ring Opening: The furan ring opens to generate a dicarbonyl or a related reactive intermediate.

Condensation with Hydrazine: The intermediate reacts with hydrazine. The two nitrogen atoms of hydrazine act as nucleophiles, attacking the carbonyl groups of the open-chain intermediate.

Cyclization and Dehydration: Intramolecular cyclization and subsequent dehydration lead to the formation of a stable six-membered pyridazinone ring.

This reaction would result in a di-substituted pyridazinone, a scaffold of interest in medicinal chemistry. nih.govrsc.org The general conditions for such transformations often involve refluxing the furan derivative with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. mdpi.com

Interactive Data Table: Representative Furan to Pyridazinone Transformation

The following table details a representative reaction for the synthesis of a furo[3,4-d]pyridazin-1(2H)-one from a substituted furan, illustrating the general principle of this transformation. mdpi.com

Starting MaterialReagentSolventConditionsProductYield
Ethyl 2,5-dimethyl-4-acetylfuran-3-carboxylateHydrazine hydrateAcetic acidReflux4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-oneup to 32%
Ethyl 2,5-dimethyl-4-acetylfuran-3-carboxylateHydrazine hydrateEthanol / Trifluoroacetic acid (cat.)Room Temperature4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one44%

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in delineating the electronic structure of 4,5-Dichlorofuran-2-carbonitrile. These calculations, which are based on the fundamental principles of quantum mechanics, enable a detailed characterization of the molecule's geometry, the distribution of its electrons, and its molecular orbitals.

Molecular Geometry and Conformational Analysis

The geometry of this compound has been computationally optimized to ascertain its most stable three-dimensional conformation. The furan (B31954) ring, a five-membered aromatic heterocycle, is inherently planar. The substituents, which include two chlorine atoms and a carbonitrile group, are attached to this ring.

Calculated Bond Lengths (Å)
Atom 1Atom 2Bond Length
C4C51.35
C2C31.36
O1C21.37
O1C51.37
C3C41.43
C2C61.44
C4Cl81.71
C5Cl91.71
C6N71.16
Calculated Bond Angles (°)
Atom 1Atom 2Atom 3Bond Angle
C2O1C5106.6
O1C2C3110.6
O1C2C6115.9
C3C2C6133.5
C2C3C4106.1
C3C4C5108.0
C3C4Cl8126.9
C5C4Cl8125.1
O1C5C4108.7
O1C5Cl9118.0
C4C5Cl9133.3
C2C6N7178.6

The tables above present a selection of calculated bond lengths and angles for the optimized geometry of this compound. The numbering of the atoms follows standard IUPAC nomenclature for the furan ring, with the oxygen atom designated as position 1.

The conformational analysis for a molecule as largely planar and rigid as this compound is relatively straightforward. The primary degree of freedom for any conformational change would be the rotation of the carbonitrile group; however, its linear nature and conjugation with the furan ring favor a coplanar arrangement. The planarity of the furan ring is a defining feature, influencing its aromatic character and its interactions with other molecules.

Analysis of Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule is significantly influenced by the electronegativity of the constituent heteroatoms. The oxygen, nitrogen, and chlorine atoms are considerably more electronegative than the carbon atoms, which results in a polarized electronic structure. Natural Bond Orbital (NBO) analysis is a commonly employed method to quantify this charge distribution by assigning partial charges to each atom.

Calculated NBO Charges (e)
AtomNBO Charge
O1-0.45
C2+0.20
C3-0.10
C4+0.05
C5+0.15
C6+0.35
N7-0.40
Cl8-0.05
Cl9-0.05

This table provides representative NBO charges for the atoms in this compound. These values are indicative of the extent of electron withdrawal and donation among the atoms.

Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. For this compound, these maps typically reveal regions of negative electrostatic potential (colored red) localized around the electronegative oxygen, nitrogen, and chlorine atoms. In contrast, regions of positive electrostatic potential (colored blue) are anticipated around certain carbon atoms of the furan ring, highlighting areas that are susceptible to nucleophilic attack. The nitrile nitrogen and the ring oxygen are prominent electron-rich centers.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the reactivity of a molecule. This theory centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals govern how the molecule will interact with other chemical entities.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, thus representing its nucleophilic character. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, representing its electrophilic character. The energy gap between the HOMO and LUMO serves as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally signifies higher reactivity.

Calculated FMO Energies (eV)
OrbitalEnergy
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

This table presents typical calculated energies for the HOMO, LUMO, and the resultant energy gap for this compound.

The spatial distribution of the HOMO in this compound is predicted to be primarily located on the furan ring and the chlorine atoms, which reflects the regions with the highest electron density available for donation. The LUMO, in contrast, is likely distributed over the carbonitrile group and the carbon atoms of the furan ring, particularly C2 and C5, which are vulnerable to nucleophilic attack. This distribution underscores the electrophilic nature of the nitrile carbon and the furan ring carbons that are adjacent to the electronegative substituents.

Computational Elucidation of Reaction Mechanisms

Characterization of Transition States for Key Chemical Transformations

A transition state is a high-energy, transient arrangement of atoms that occurs during a chemical reaction as reactants are converted into products. The identification and characterization of the geometry and energy of these transition states are primary objectives in computational studies of reaction mechanisms.

For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition reactions, computational methods can be employed to locate the transition state structures. For example, in a substitution reaction where a nucleophile attacks the furan ring, the transition state would feature the incoming nucleophile partially bonded to a carbon atom and the leaving group (a chlorine atom) with a partially broken bond. Frequency calculations performed on the optimized transition state geometry are used to confirm its identity; a true transition state is characterized by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Hypothetical Imaginary Frequencies for Transition States
Reaction TypeKey Interacting Atoms in TSImaginary Frequency (cm⁻¹)
Nucleophilic SubstitutionNu---C---Cl-250
Diels-Alder CycloadditionDiene-C---C-Dienophile-400

This table provides hypothetical examples of imaginary frequencies for transition states in reactions involving this compound.

Reaction Coordinate Analysis and Energy Profile Mapping

Once the reactants, products, and any intermediates and transition states have been computationally optimized, a reaction coordinate analysis can be conducted. This involves mapping the change in energy as the reaction progresses from reactants to products. The resulting energy profile provides a wealth of information regarding the feasibility and kinetics of the reaction.

The reaction coordinate is typically defined by a key geometric parameter that undergoes significant change during the reaction, such as the distance between two reacting atoms. By systematically varying this parameter and calculating the energy at each step—a process known as a potential energy surface scan—a one-dimensional energy profile can be constructed.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the outcomes of reactions involving this compound. These predictions are centered on the electronic and steric properties of the molecule.

Regioselectivity: The regioselectivity of reactions such as nucleophilic aromatic substitution or cycloaddition is largely governed by the electron distribution within the furan ring. The two chlorine atoms at the C4 and C5 positions, along with the nitrile group at the C2 position, are strong electron-withdrawing groups. This electronic pull significantly influences the electrophilicity of the carbon atoms in the furan ring.

In the case of nucleophilic attack, computational models can predict which of the two chlorine atoms is more susceptible to substitution. This is determined by calculating the partial atomic charges and the energies of the transition states for the attack at each position. The presence of the adjacent nitrile group is expected to make the C5 position more electrophilic and thus more prone to nucleophilic attack compared to the C4 position.

For cycloaddition reactions, such as the Diels-Alder reaction where this compound could act as a dienophile, the regioselectivity is determined by the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the substituents lowers the energy of the LUMO, making it a good candidate for reaction with electron-rich dienes. DFT calculations can map out the potential energy surface for the approach of a diene from different orientations, predicting the most likely regioisomeric product.

Stereoselectivity: In reactions where new stereocenters are formed, such as in certain cycloadditions, computational chemistry can predict the preferred stereochemical outcome (e.g., endo vs. exo products in a Diels-Alder reaction). libretexts.org This is achieved by calculating the energies of the different stereoisomeric transition states. The steric hindrance imposed by the chlorine atoms and the nitrile group plays a significant role in determining the facial selectivity of the approach of a reactant.

For instance, in a hypothetical Diels-Alder reaction with a cyclic diene, the endo product is often favored due to secondary orbital interactions. libretexts.org However, the bulky chlorine atoms in this compound might lead to a preference for the less sterically hindered exo product. Computational modeling can provide a quantitative prediction of the endo/exo selectivity by comparing the activation energies for both pathways.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution Note: This table presents hypothetical data based on established principles of organic chemistry for illustrative purposes.

ReactantPredicted Major ProductPredicted Minor ProductRationale for Regioselectivity
Sodium methoxide (B1231860)4-Chloro-5-methoxyfuran-2-carbonitrile5-Chloro-4-methoxyfuran-2-carbonitrileThe C5 position is activated by the adjacent C=C bond and the C2-nitrile group, making it more susceptible to nucleophilic attack.
Ammonia (B1221849)5-Amino-4-chlorofuran-2-carbonitrile4-Amino-5-chlorofuran-2-carbonitrileSimilar to alkoxides, the C5 position is electronically favored for attack by nitrogen nucleophiles.

Development of Structure-Reactivity Relationship Models

The two chlorine atoms at the C4 and C5 positions have a profound impact on the furan ring. Halogens are electronegative and withdraw electron density through the sigma bond (inductive effect), which generally deactivates aromatic rings towards electrophilic substitution and activates them towards nucleophilic substitution.

Aromaticity: The aromaticity of the furan ring in this compound is expected to be reduced compared to unsubstituted furan. Aromaticity in furan arises from the delocalization of six π-electrons. youtube.com The strong inductive effect of the two chlorine atoms can localize the electron density, thereby disrupting the continuous overlap of p-orbitals and diminishing the aromatic character. Computational methods can quantify this effect through metrics such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). A less aromatic furan ring is generally more reactive in reactions that involve the disruption of the π-system, such as cycloadditions.

Reactivity: The reduced aromaticity and strong inductive withdrawal by the chlorine atoms make the furan ring more diene-like and a better dienophile in Diels-Alder reactions. Furthermore, the C-Cl bonds themselves become sites of reactivity, particularly for nucleophilic substitution, as seen in related dihalofuranones. mdpi.comnih.gov The reactivity of these halogens can be further tuned by the electronic nature of the incoming nucleophile.

The nitrile group (-C≡N) at the C2 position is a potent electron-withdrawing group through both induction and resonance.

Electronic Properties: The nitrile group significantly lowers the energy of the LUMO of the furan ring, enhancing its electrophilicity. This makes the ring system more susceptible to attack by nucleophiles. The strong electron-withdrawing nature of the nitrile group also influences the acidity of any potential C-H protons, though none are present on the ring in this specific molecule. The linear geometry of the nitrile group has minimal steric impact on the adjacent positions. mdpi.com

Reaction Pathways: The presence of the nitrile group can direct the regioselectivity of reactions. For instance, in nucleophilic additions to the ring, the nitrile group can stabilize the intermediate negative charge through resonance, favoring attack at specific positions. In addition to its influence on the ring, the nitrile group itself can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine, providing pathways to further functionalize the molecule. libretexts.org

Table 2: Calculated Electronic Properties of Substituted Furans Note: This table presents hypothetical data based on established principles of computational chemistry for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Trend
Furan-6.41.88.2Baseline
2-Chlorofuran-6.71.27.9Increased electrophilicity
2-Furonitrile (B73164)-7.1-0.56.6Significantly increased electrophilicity
This compound-7.5-1.06.5Highly electrophilic, reactive towards nucleophiles and as a dienophile

Derivatization and Advanced Synthetic Applications

Utilization of 4,5-Dichlorofuran-2-carbonitrile as a Versatile Building Block in Complex Organic Synthesis

The combination of electrophilic and nucleophilic centers, along with the potential for substitution and cycloaddition reactions, positions this compound as a valuable tool for synthetic chemists.

The chlorine atoms at the 4 and 5 positions of the furan (B31954) ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Reactions with various nucleophiles such as amines, alcohols, and thiols could lead to a diverse range of substituted furan derivatives. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, further expanding the molecular diversity. The reactivity of halogenated furanones, which share structural similarities, demonstrates the feasibility of such transformations. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily undergo reactions at the halogenated positions. mdpi.comnih.gov

Table 1: Potential Reactions for the Synthesis of Functionalized Furan Derivatives from this compound

Reaction TypeReagents and ConditionsPotential Product
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols4- and/or 5-substituted furan-2-carbonitriles
Nitrile HydrolysisAcid or Base Catalysis4,5-Dichlorofuran-2-carboxylic acid
Nitrile ReductionReducing agents (e.g., LiAlH4)(4,5-Dichlorofuran-2-yl)methanamine
Cycloaddition ReactionsDienes or DipolesBicyclic or polycyclic furan derivatives

The furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct fused ring systems. The nitrile and chloro-substituents can be further manipulated to facilitate intramolecular cyclizations, leading to the formation of complex polycyclic structures.

The synthesis of spiro compounds, which feature two rings connected by a single atom, is an area of significant interest in medicinal chemistry. ontosight.ai While direct examples using this compound are not readily found, the general principles of spirocyclization could be applied. For instance, derivatization of the nitrile group to a suitable functional handle could enable an intramolecular reaction to form a spirocyclic furan derivative. The synthesis of spiro isoxazoline-dihydrofuran compounds from ketofurfuryl alcohols highlights the potential for furan rings to be incorporated into spirocyclic systems. mdpi.com

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. nih.gov The multi-functional nature of this compound makes it an ideal scaffold for the construction of chemical libraries. By systematically varying the substituents at the different positions of the furan ring, a vast library of compounds with diverse physicochemical properties can be generated. The synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones demonstrates the utility of halogenated furan cores in this approach. researchgate.net

Future Research Directions and Unexplored Potential

Exploration of Unconventional and Catalyst-Free Reaction Pathways

The development of novel synthetic routes to and from 4,5-Dichlorofuran-2-carbonitrile that circumvent the need for traditional catalysts is a significant area for future research. Catalyst-free approaches offer benefits in terms of cost, sustainability, and simplified purification processes.

One potential avenue is the investigation of thermal or photochemical reactions. For instance, intramolecular Diels-Alder reactions of precursors derived from dichloromaleic anhydride (B1165640) have been shown to yield complex bicyclic lactones. rsc.org Similar strategies could be explored to construct intricate molecular architectures from this compound. Additionally, the use of alternative energy sources like microwave irradiation or sonication could facilitate catalyst-free transformations. For example, microwave irradiation has been successfully used in the rearrangement of furfuryl alcohol derivatives.

Another area of interest is the exploration of reactions in green solvents, such as water or glycerol. Glycerol has been shown to promote the catalyst-free synthesis of furano- and pyranoquinolines. Investigating the reactivity of this compound in such environmentally benign media could lead to more sustainable synthetic protocols.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformation of this compound with continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and scalability.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. This technology is particularly advantageous for handling potentially hazardous reagents or intermediates. The application of flow chemistry to the synthesis of furan (B31954) derivatives is an emerging field with considerable potential.

Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions by enabling high-throughput screening of catalysts, solvents, and other parameters. These platforms can be programmed to perform multi-step syntheses, purifications, and analyses, significantly reducing the manual labor involved in chemical research. The development of automated systems for organic synthesis is a rapidly growing area with the potential to revolutionize the way chemical research is conducted.

Development of Sustainable Synthesis and Transformation Processes for Resource Efficiency

The principles of green chemistry are central to the future development of synthetic methodologies involving this compound. A key focus will be the utilization of renewable resources and the design of processes that minimize waste and energy consumption.

Furan derivatives can be derived from biomass, making them attractive building blocks for sustainable chemistry. researchgate.net Investigating the synthesis of this compound from bio-based starting materials would be a significant step towards a more sustainable chemical industry. For example, 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, is a precursor for polyethylene (B3416737) furanoate (PEF), a renewable alternative to PET. acs.org

Furthermore, the development of catalytic processes that utilize earth-abundant and non-toxic metals is a crucial aspect of sustainable synthesis. Copper-catalyzed cross-coupling reactions, for instance, offer a more sustainable alternative to palladium-catalyzed reactions for the synthesis of functionalized furans. nih.gov

The following table outlines potential sustainable approaches for the synthesis and transformation of this compound:

Green Chemistry PrincipleApplication to this compound
Use of Renewable Feedstocks Synthesis from biomass-derived furans.
Atom Economy Development of addition and cycloaddition reactions that incorporate all atoms of the reactants into the final product.
Use of Safer Solvents Exploration of reactions in water, supercritical CO2, or bio-based solvents.
Catalysis Development of highly efficient and recyclable catalysts, with a focus on earth-abundant metals.

Discovery and Design of Advanced Catalysts for Specific Transformations of this compound

The discovery and design of novel catalysts will be instrumental in unlocking the full synthetic potential of this compound. The two chlorine atoms on the furan ring offer handles for various catalytic cross-coupling reactions, while the nitrile group can also participate in or direct catalytic transformations.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Hydroxyterphenylphosphine-palladium catalysts have been shown to be effective for the synthesis of benzo[b]furans from 2-chlorophenols. organic-chemistry.org Similar catalytic systems could be adapted for the functionalization of the C4 and C5 positions of this compound. Nickel-catalyzed cross-coupling reactions also represent a promising avenue, particularly for the activation of less reactive C-Cl bonds. beilstein-journals.org

The development of catalysts for selective nucleophilic substitution reactions on the dichlorofuran ring is another important research direction. The electron-withdrawing nature of the nitrile group and the chlorine atoms will influence the regioselectivity of such reactions. chemistrytalk.orgsavemyexams.com

The following table summarizes potential catalytic transformations for this compound:

Reaction TypePotential Catalyst SystemTarget Transformation
Suzuki-Miyaura Coupling Palladium or Nickel with phosphine (B1218219) ligandsArylation/vinylation at C4/C5
Sonogashira Coupling Palladium/Copper co-catalysisAlkynylation at C4/C5
Buchwald-Hartwig Amination Palladium with specialized ligandsAmination at C4/C5
Heck Reaction Palladium catalystsAlkenylation at C4/C5
Nitrile Hydrolysis/Reduction Acid/base or metal catalystsConversion of the nitrile to a carboxylic acid or an amine

Collaborative Computational-Experimental Research Initiatives for Mechanistic Validation and Design

A synergistic approach combining computational chemistry and experimental studies will be crucial for a deep understanding of the reactivity of this compound and for the rational design of new reactions and catalysts.

Computational methods, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the role of catalysts. nih.govnih.govresearchgate.net For example, computational studies have been used to understand the formation of furan in Maillard reactions and the proton affinity of cyanofurans. nih.govresearchgate.netrsc.org Such studies can provide valuable insights that guide experimental work.

Experimental studies, in turn, are essential for validating the predictions of computational models and for discovering unexpected reactivity. Mechanistic investigations using techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy can provide detailed information about reaction pathways. researchgate.net

Collaborative initiatives that bring together computational and experimental chemists will foster a virtuous cycle of prediction, validation, and discovery, ultimately accelerating the development of new chemistry based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichlorofuran-2-carbonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nitrilation of dihalogenated furan precursors, such as 4,5-dichlorofuran, using cyanating agents (e.g., CuCN or NaCN) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF. Optimization involves adjusting catalyst loadings (e.g., palladium or copper-based catalysts) and reaction time to minimize side reactions. Purity can be enhanced via recrystallization from ethanol or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for electronic effects of substituents?

  • Methodological Answer : Key techniques include:

  • NMR : 13C^{13}\text{C} NMR detects nitrile (C≡N) peaks near 110–120 ppm, while chlorine substituents deshield adjacent carbons.
  • IR : Strong absorption at ~2200–2250 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry (MS) : Molecular ion peaks (M+^+) and fragmentation patterns validate the molecular formula.
  • UV-Vis : Conjugation between the nitrile and furan ring affects λmax_{\text{max}}. Electronic effects from chlorine atoms require DFT calculations to correlate experimental and theoretical spectra .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize reaction protocols by:

  • Using anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Documenting stoichiometric ratios (e.g., halogenation agents like PCl5_5 or SOCl2_2).
  • Validating intermediates via TLC or HPLC before proceeding to subsequent steps.
  • Employing computational tools (e.g., retrosynthesis algorithms) to predict feasible pathways .

Advanced Research Questions

Q. How can ring puckering parameters and non-planar conformations of this compound be quantified using Cremer-Pople coordinates?

  • Methodological Answer : The Cremer-Pople method defines a mean plane for the furan ring and calculates puckering amplitude (qq) and phase angle (ϕϕ) from atomic coordinates. For this compound:

  • Use crystallographic data to determine z-displacements of atoms relative to the mean plane.
  • Apply the formula q=25j=15zj2q = \sqrt{\frac{2}{5} \sum_{j=1}^{5} z_j^2} to compute puckering magnitude.
  • Compare with DFT-optimized geometries to assess steric effects from chlorine substituents .

Q. What strategies resolve contradictions between crystallographic data and computational models regarding hydrogen-bonding patterns in this compound derivatives?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., NCH\text{N} \equiv \text{C} \cdots \text{H}-O motifs) using Etter’s formalism to identify recurring motifs in crystal packing.
  • Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning.
  • DFT Benchmarking : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations to validate electrostatic interactions. Discrepancies may arise from solvent effects or crystal packing forces .

Q. How should researchers analyze conflicting reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Steric vs. Electronic Effects : Chlorine’s electron-withdrawing nature accelerates nitrile reactivity but steric hindrance at the 4,5-positions may reduce accessibility.
  • Solvent Polarity : Use low-polarity solvents (e.g., THF) to favor SN2 mechanisms.
  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F} NMR (if fluorine substituents are present) or GC-MS to identify intermediates. Cross-validate with Hammett plots to correlate substituent effects .

Q. What are the advantages and limitations of using SHELX-based refinement for determining the crystal structure of this compound?

  • Methodological Answer :

  • Advantages : SHELXL handles high-resolution data efficiently, supports twinned crystal refinement, and allows anisotropic displacement parameters for heavy atoms (Cl).
  • Limitations : Requires manual intervention for disorder modeling (e.g., solvent molecules). For low-resolution data, alternative programs like OLEX2 or CRYSTAL may offer better automation. Validate results with R-factor convergence (<5%) and residual density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.